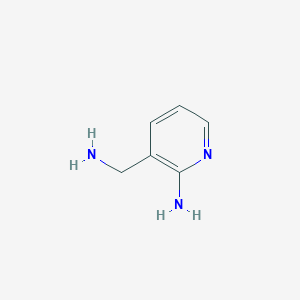

3-(Aminomethyl)pyridin-2-amine

Vue d'ensemble

Description

3-(Aminomethyl)pyridin-2-amine, also known as 3-(aminomethyl)pyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an aminomethyl group attached to the second position of the pyridine ring. This compound is a colorless to light yellow liquid and is soluble in organic solvents such as chloroform, ethyl acetate, and methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)pyridin-2-amine typically involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a catalyst such as Raney nickel. The reaction proceeds under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route, with the process being scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Aminomethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions

Major Products Formed:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of various substituted pyridine derivatives

Applications De Recherche Scientifique

3-(Aminomethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes .

Comparaison Avec Des Composés Similaires

2-Picolylamine:

2-Aminopyrimidine: A derivative of pyrimidine with similar applications in medicinal chemistry.

3-Picolylamine: Another isomer with the aminomethyl group at the third position of the pyridine ring.

Uniqueness: 3-(Aminomethyl)pyridin-2-amine is unique due to its specific position of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This positional difference influences its binding affinity and selectivity towards various molecular targets, making it a valuable compound in both research and industrial applications .

Activité Biologique

3-(Aminomethyl)pyridin-2-amine, also known as 2-pyridinamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound has the molecular formula CHN\ and a molecular weight of 123.15 g/mol. It is characterized by an amino group attached to a pyridine ring, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including kinases and phosphatases, which are crucial in cellular signaling pathways.

- Receptor Modulation : It acts as a modulator for certain receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Antimicrobial Activity

A study highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli , where it demonstrated significant inhibition zones in agar diffusion tests. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL, indicating potent antimicrobial effects .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 18 |

| Escherichia coli | 32 | 20 |

Enzyme Inhibition Studies

Research has shown that this compound inhibits glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various diseases, including cancer and Alzheimer's disease. The compound was found to have an IC value of 150 nM against GSK-3β, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Case Studies

- Neuroprotective Effects : A case study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting its role in modulating neuroinflammatory processes .

- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis revealed increased levels of cleaved caspase-3 following treatment with 10 µM concentrations of the compound .

Safety and Toxicity

While exhibiting significant biological activities, safety assessments indicate that this compound can cause skin burns and eye damage upon contact. It is classified as hazardous, necessitating careful handling in laboratory settings .

Propriétés

IUPAC Name |

3-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEQBCDSEVCGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493898 | |

| Record name | 3-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144288-48-2 | |

| Record name | 3-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-(Aminomethyl)pyridin-2-amine used in the synthesis of pyridopyrimidines, and what role does ultrasound play in this process?

A1: this compound serves as a crucial building block in the synthesis of substituted-pyridopyrimidines. The research by [] focuses on a sonochemical approach, where this compound reacts with various arylmethanethiols in the presence of Cu-doped TiO2 nanoparticles and ultrasonic irradiation. The ultrasound waves enhance the reaction by promoting the catalytic activity of the nanoparticles and facilitating the formation of the desired pyridopyrimidine products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.